molecular formula C31H23N5O6 B1584407 Pigment Red 31 CAS No. 6448-96-0

Pigment Red 31

Cat. No.: B1584407
CAS No.: 6448-96-0
M. Wt: 561.5 g/mol
InChI Key: GLZGTQYOWXFUNZ-UHFFFAOYSA-N
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Description

Pigment Red 31, also known as this compound, is an organic azo dye used as a colorant and pigment in various applications. It is known for its excellent light fastness, heat resistance, and vibrant red hue. This compound is widely used in industries such as printing, plastics, and coatings due to its stability and color properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pigment Red 31 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process involves the preparation of diazo liquid and coupling liquid, followed by the coupling reaction and post-treatment. The reaction conditions typically include maintaining low temperatures to ensure the stability of the diazo compound .

Industrial Production Methods

In industrial production, the synthesis of this compound involves the use of advanced technologies such as microreactors to control the particle size and crystal structure of the pigment. This ensures consistent color strength and solvent resistance. The pigment is usually produced in solid form, either as colloidal dispersions or dry powders .

Chemical Reactions Analysis

Types of Reactions

Pigment Red 31 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various substituents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various derivatives of C.I. This compound, which may have different shades and properties depending on the specific reaction conditions .

Scientific Research Applications

Pigment Red 31 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pigment Red 31 involves its interaction with light, leading to the absorption and reflection of specific wavelengths, which gives it its characteristic red color. The molecular targets include the aromatic rings and azo bonds, which are responsible for the pigment’s stability and color properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pigment Red 31 include:

Uniqueness

This compound is unique due to its excellent light fastness, heat resistance, and vibrant red hue. It offers superior stability and color properties compared to other similar compounds, making it a preferred choice in various industrial applications .

Properties

IUPAC Name

3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N5O6/c1-42-27-15-14-20(30(38)32-21-9-3-2-4-10-21)17-26(27)34-35-28-24-13-6-5-8-19(24)16-25(29(28)37)31(39)33-22-11-7-12-23(18-22)36(40)41/h2-18,37H,1H3,(H,32,38)(H,33,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZGTQYOWXFUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064365
Record name C.I. Pigment Red 31
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6448-96-0
Record name Pigment Red 31
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6448-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Red 31
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006448960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-N-(3-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 31
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[5-(anilino)carbonyl-2-methoxyphenyl]azo]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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